molecular formula C17H25NO6 B13043848 Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate

Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B13043848
M. Wt: 339.4 g/mol
InChI Key: STQJIFDPPXODOQ-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxy-methoxyphenyl moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxylic acid group with ethanol. The hydroxy-methoxyphenyl moiety is then introduced through a series of coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine.

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The Boc group can be removed to reveal the free amine, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoate: Lacks the Boc protecting group.

    Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoate: Lacks the methoxy group.

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate is unique due to the presence of both the Boc protecting group and the hydroxy-methoxyphenyl moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 3-(2-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C17H25NO6/c1-6-23-15(20)12(18-16(21)24-17(2,3)4)10-11-8-7-9-13(22-5)14(11)19/h7-9,12,19H,6,10H2,1-5H3,(H,18,21)

InChI Key

STQJIFDPPXODOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C(=CC=C1)OC)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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